3-Aminoazetidine-3-carboxylic acid
Overview
Description
3-Aminoazetidine-3-carboxylic acid is a unique and intriguing compound belonging to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in various chemical and biological applications . The presence of both an amino group and a carboxylic acid group in this compound adds to its versatility and potential for functionalization .
Scientific Research Applications
3-Aminoazetidine-3-carboxylic acid has found applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of peptidomimetics and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound’s reactivity makes it valuable in the development of new materials and catalysts.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Aminoazetidine-3-carboxylic acid is a small-membered azaheterocyclic α- and β-amino acid derivative It’s worth noting that similar compounds have been found to have potential interest for biological and foldameric applications .
Mode of Action
It’s known that these types of compounds can undergo various transformations via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been found to be involved in various biological processes . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available in the literature. Therefore, it’s difficult to outline its impact on bioavailability. It’s known that the compound is a solid at room temperature, which could influence its absorption and distribution .
Result of Action
Similar compounds have been found to have potential biological applications , suggesting that this compound could also have significant molecular and cellular effects.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it could be relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various chemical transformations, including amination, bromination, and base-induced cyclization . These transformations can lead to the formation of new small-membered azaheterocyclic alpha- and beta-amino acid derivatives . These derivatives contain a bromo-substituted carbon center, which can be a useful moiety for functionalization .
Molecular Mechanism
It is known that the compound can undergo transformations to form new small-membered azaheterocyclic alpha- and beta-amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The aziridine intermediates formed during this process can be thermally isomerized to yield 3-bromoazetidine-3-carboxylic acid derivatives, which can then be further functionalized .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, involving optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino or carboxyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azetidine derivatives, which can be further utilized in the synthesis of complex molecules .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
1-Aminocyclobutane-1-carboxylic acid: A structurally related compound with a cyclobutane ring instead of an azetidine ring.
2-Aminomethylaziridine-2-carboxylic acid: An aziridine derivative with comparable properties but distinct reactivity due to the three-membered ring.
Uniqueness: 3-Aminoazetidine-3-carboxylic acid stands out due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable scaffold for the synthesis of diverse compounds and a useful tool in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-aminoazetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBPJSOVRGSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567105 | |
Record name | 3-Aminoazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138650-25-6 | |
Record name | 3-Aminoazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3-Aminoazetidine-3-carboxylic acid affect peptide structure?
A: Research suggests that the this compound moiety exhibits a propensity to induce β-turns within peptide chains. [] This structural influence arises from the unique conformational constraints imposed by the tetrasubstituted α-carbon and the azetidine ring. Additionally, this amino acid derivative can participate in a distinctive main-chain-to-side-chain hydrogen bond. This bond involves the nitrogen atom of the azetidine ring acting as a hydrogen bond acceptor, interacting with the amide NH of the subsequent amino acid residue. [] This interaction further contributes to the specific folding patterns adopted by peptides containing this compound.
Q2: What are the implications of these structural features for peptide design?
A: The ability of this compound to influence peptide folding opens up exciting avenues for designing foldamers with predictable three-dimensional structures. [] By incorporating this building block into peptide sequences, researchers can potentially fine-tune the conformation and, consequently, the biological activity of these molecules. This approach holds promise for developing novel peptides with tailored functions for various applications, including drug discovery and biomaterial engineering.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.